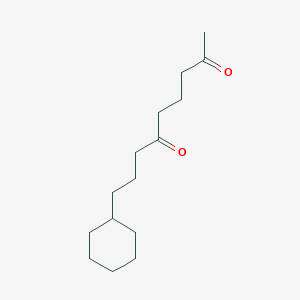
9-Cyclohexylnonane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclohexylnonane-2,6-dione: is an organic compound characterized by a cyclohexyl group attached to a nonane backbone with two ketone functional groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexylnonane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a nonane derivative in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclohexyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability, employing techniques such as distillation and crystallization for purification.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Cyclohexylnonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Cyclohexylnonane-2,6-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of this compound has shown potential applications in drug development. Its derivatives may exhibit pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 9-Cyclohexylnonane-2,6-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler ketone with a cyclohexyl group.
Nonane-2,6-dione: A linear dione without the cyclohexyl group.
Cyclohexylnonane: A hydrocarbon with a cyclohexyl group but no ketone functionalities.
Uniqueness: 9-Cyclohexylnonane-2,6-dione is unique due to the presence of both the cyclohexyl group and the two ketone functionalities This combination imparts distinct chemical and physical properties, making it versatile for various applications
Eigenschaften
CAS-Nummer |
60439-25-0 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
9-cyclohexylnonane-2,6-dione |
InChI |
InChI=1S/C15H26O2/c1-13(16)7-5-11-15(17)12-6-10-14-8-3-2-4-9-14/h14H,2-12H2,1H3 |
InChI-Schlüssel |
YDOJOCRDXGEWBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC(=O)CCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


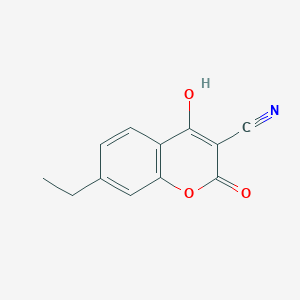
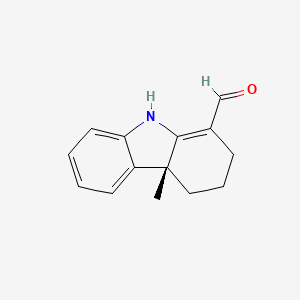

phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
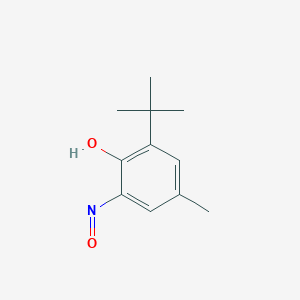
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)

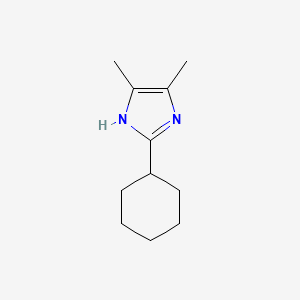

![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)

